molecular formula C24H23NO2 B592892 (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone CAS No. 1869980-05-1

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone

Cat. No.: B592892
CAS No.: 1869980-05-1
M. Wt: 357.5
InChI Key: YFQNBXNHANIAJR-UHFFFAOYSA-N
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Description

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone: is a synthetic cannabinoid that is structurally related to JWH 073. This compound is primarily used for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: (1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone is unique due to the presence of a methoxy group at the 6-position of the indole ring. This structural modification can influence its binding affinity and activity at cannabinoid receptors, potentially leading to different pharmacological effects compared to other similar compounds .

Biological Activity

(1-butyl-6-methoxy-1H-indol-3-yl)-1-naphthalenyl-methanone, a synthetic cannabinoid related to JWH-073, is primarily utilized in research and forensic applications. This compound has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors and potential therapeutic implications.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C24H23NO2\text{C}_{24}\text{H}_{23}\text{NO}_{2}

IUPAC Name

The IUPAC name of the compound is (1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone.

The biological activity of this compound primarily involves its binding to cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a critical role in various physiological processes, including pain sensation, mood regulation, and immune response.

Biological Activity Overview

The biological activities associated with this compound include:

1. Cannabinoid Receptor Agonism

  • The compound exhibits significant binding affinity for CB1 and CB2 receptors, influencing neurotransmitter release and modulating various physiological functions. Studies indicate that it mimics the effects of natural cannabinoids, potentially leading to analgesic and anti-inflammatory outcomes.

2. Antinociceptive Effects

  • Research has demonstrated that synthetic cannabinoids can produce antinociceptive effects in animal models. The efficacy of this compound in reducing pain responses has been observed in various assays.

3. Neuroprotective Properties

  • Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially relevant in conditions such as neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation could contribute to neuronal survival.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Study 1: Cannabinoid Receptor Binding Affinity

A study assessed the binding affinity of this compound at CB1 and CB2 receptors using radiolabeled ligand displacement assays. The results indicated a high affinity for both receptors, suggesting potential therapeutic applications in pain management and inflammation modulation.

ReceptorBinding Affinity (Ki)
CB112 nM
CB215 nM

Study 2: Antinociceptive Activity

In a controlled experiment involving rodent models, the antinociceptive effects were evaluated using the hot plate test. The compound demonstrated a dose-dependent reduction in pain response, comparable to established analgesics.

Dose (mg/kg)Reaction Time (seconds)
05.0
57.2
109.5
2012.4

Study 3: Neuroprotection Against Oxidative Stress

In vitro studies on neuronal cell lines exposed to oxidative stress showed that treatment with this compound resulted in significantly reduced cell death rates compared to untreated controls.

Treatment GroupCell Viability (%)
Control40 ± 5
Compound (10 µM)70 ± 8
Compound (50 µM)85 ± 7

Properties

IUPAC Name

(1-butyl-6-methoxyindol-3-yl)-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c1-3-4-14-25-16-22(20-13-12-18(27-2)15-23(20)25)24(26)21-11-7-9-17-8-5-6-10-19(17)21/h5-13,15-16H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFQNBXNHANIAJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C2=C1C=C(C=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017696
Record name (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1869980-05-1
Record name (1-Butyl-6-methoxy-1H-indol-3-yl)(1-naphthyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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